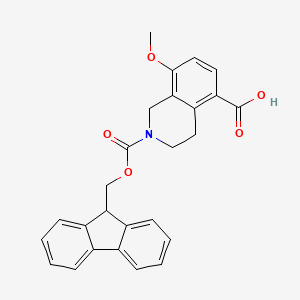

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid” is similar to the one you’re asking about . It has an empirical formula of C21H23NO4 and a molecular weight of 353.41 .

Molecular Structure Analysis

The molecular structure of a similar compound, “(2R)-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid”, has been determined . It has a molecular weight of 353.42 .

Physical And Chemical Properties Analysis

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” has a molecular weight of 311.34 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid:

Peptide Synthesis

This compound is often used as a protecting group in peptide synthesis. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a popular choice for protecting the amino group during the synthesis of peptides. It can be easily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to synthesize various bioactive molecules. Its structure allows for the introduction of functional groups that can interact with biological targets, potentially leading to the development of new drugs .

Organic Synthesis

The compound is valuable in organic synthesis for constructing complex molecules. Its functional groups facilitate various chemical reactions, including C-H activation and cross-coupling reactions , which are essential for creating diverse organic compounds .

Catalysis

In catalysis, this compound can serve as a ligand or a precursor to catalysts. Its structure can stabilize transition states and intermediates, enhancing the efficiency of catalytic processes. This is particularly useful in asymmetric synthesis, where the goal is to produce chiral molecules .

Material Science

In material science, this compound can be used to create novel materials with specific properties. For example, it can be incorporated into polymers to modify their mechanical and thermal properties. This application is crucial for developing advanced materials for various industrial applications .

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules to study their interactions and functions. This compound can be used to link peptides, proteins, or other biomolecules to various probes or surfaces, facilitating the study of biological processes at the molecular level .

Chemical Biology

In chemical biology, this compound can be used to design probes and inhibitors for studying biological pathways. Its ability to interact with specific biological targets makes it a valuable tool for elucidating the mechanisms of various biological processes .

Drug Delivery Systems

This compound can be utilized in the development of drug delivery systems. Its functional groups allow for the attachment of drugs, targeting moieties, or other molecules, enabling the controlled release and targeted delivery of therapeutic agents .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)20-12-13-27(14-22(20)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBVBJALIFPZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN(CCC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)

![6-Cyclopropyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846893.png)